molecular formula C8H12N4OS B14912411 2-((1-Methyl-1h-tetrazol-5-yl)thio)cyclohexan-1-one

2-((1-Methyl-1h-tetrazol-5-yl)thio)cyclohexan-1-one

Cat. No.: B14912411
M. Wt: 212.27 g/mol
InChI Key: LIOWSKQCPKORLP-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-one is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexanone ring attached to a tetrazole moiety via a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-one typically involves the reaction of cyclohexanone with 1-methyl-1H-tetrazole-5-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in biological systems. The sulfur atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamine hydrochloride
  • (1-Methyl-1H-tetrazol-5-yl)thioacetic acid
  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)

Uniqueness

2-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-one is unique due to the presence of the cyclohexanone ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C8H12N4OS/c1-12-8(9-10-11-12)14-7-5-3-2-4-6(7)13/h7H,2-5H2,1H3

InChI Key

LIOWSKQCPKORLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CCCCC2=O

Origin of Product

United States

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